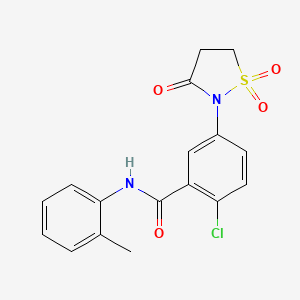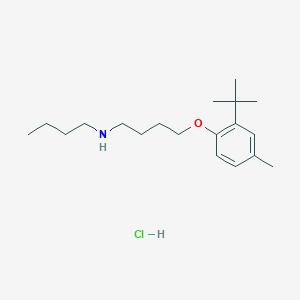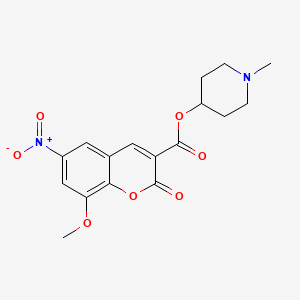![molecular formula C19H21NO3 B5136929 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a derivative of the phenethylamine family and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to reduce inflammation and oxidative stress in cells. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes this compound a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide. One potential direction is the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new pathways involved in inflammation and oxidative stress. Additionally, the development of new methods for synthesizing this compound may lead to improved solubility and ease of use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has the potential to be developed into new drugs for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop new methods for synthesizing and working with this compound in lab experiments.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide involves the condensation of 3,4-dimethoxyphenethylamine with phenylacrylic acid. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been used in the development of new drugs for the treatment of cancer, neurodegenerative diseases, and inflammation.
Propriétés
IUPAC Name |
(Z)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-8-16(14-18(17)23-2)12-13-20-19(21)11-9-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,21)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZWKEYJSYDVKL-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C\C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5136856.png)



![3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B5136877.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol ethanedioate (salt)](/img/structure/B5136892.png)
![N-(4-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5136902.png)
![N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5136909.png)
![N-formyl-N-mesityl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5136915.png)

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-pyridinamine](/img/structure/B5136925.png)


